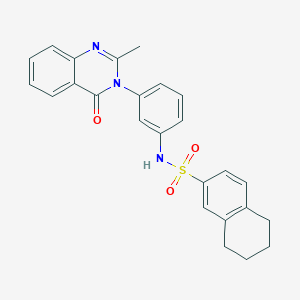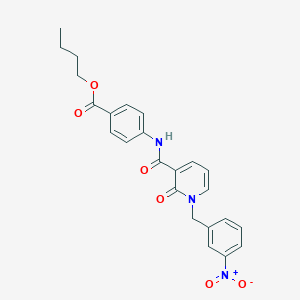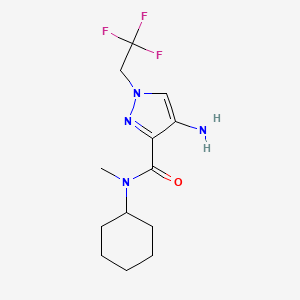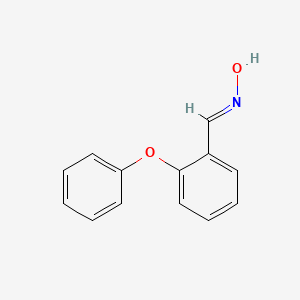
N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Role in Conformational Restriction Strategies
N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide and its analogues have been investigated for their potential to act as conformationally restricted compounds in medicinal chemistry. Conformational restriction, a strategy employed to enhance the specificity and efficacy of pharmacological agents, has been explored using cyclopropane-based structures to restrict the conformation of histamine. This approach has yielded potent agonists and antagonists for histamine receptors, demonstrating the utility of cyclopropane and imidazole-containing compounds in receptor specificity enhancement (Kazuta et al., 2003). For instance, certain cyclopropane analogues have shown significant affinity and agonistic activity towards the histamine H3 receptor, underscoring their potential in developing selective receptor modulators.
Application in Histamine Receptor Modulation
The application of N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide derivatives has been prominently noted in the modulation of histamine receptors, particularly the H3 receptor. These derivatives have been synthesized and evaluated for their histamine receptor binding affinities, revealing insights into the bioactive conformations required for receptor antagonism or agonism. For example, studies have delineated the importance of the cyclopropyl group in conferring metabolic stability and selectivity towards histamine receptors, highlighting the critical role of structural features in the pharmacological profile of these compounds (Watanabe et al., 2010).
Metabolic Studies and Pharmacokinetics
Research on the metabolic pathways and pharmacokinetics of related chloroacetanilide herbicides provides indirect insights into the metabolic stability and potential environmental persistence of N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide-like compounds. These studies offer a foundation for understanding the metabolism of complex acetamide derivatives in biological systems, which is crucial for assessing their safety and efficacy as pharmacological agents (Coleman et al., 1999).
Direct N-cyclopropylation Methods
Innovations in synthetic chemistry, such as direct N-cyclopropylation techniques, have facilitated the functionalization of cyclic amides and azoles with cyclopropyl groups. This advancement supports the synthesis of N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide and its analogues, offering a versatile method for introducing cyclopropyl moieties into nitrogen-containing heterocycles. Such methodologies are instrumental in expanding the toolkit for designing novel compounds with potential therapeutic applications (Gagnon et al., 2007).
作用機序
Target of Action
N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
特性
IUPAC Name |
N-cyclopropyl-2-(4,5-dichloroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-8(10)13(4-11-7)3-6(14)12-5-1-2-5/h4-5H,1-3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRMQOHTYCWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2920619.png)




![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)
![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)